molecular formula C10H9ClN2O4S B2691416 Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate CAS No. 2095410-87-8

Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2691416
CAS No.: 2095410-87-8
M. Wt: 288.7
InChI Key: ZOXYBAQIRPUAAQ-UHFFFAOYSA-N
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Description

Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate (CAS: 2095410-87-8) is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a chlorosulfonyl group at the 1-position and an ethyl carboxylate moiety at the 3-position. Its molecular formula is C₁₀H₉ClN₂O₄S, with a molecular weight of 288.71 g/mol . The chlorosulfonyl group (-SO₂Cl) is a highly reactive electrophilic site, enabling further functionalization via nucleophilic substitution or coupling reactions, making the compound a valuable intermediate in medicinal chemistry and materials science .

The compound’s structure (Figure 1) consists of a bicyclic imidazo[1,5-a]pyridine system, where the nitrogen atoms at positions 1 and 5 contribute to its aromaticity and electronic properties. The ethyl ester group enhances solubility in organic solvents, while the chlorosulfonyl group introduces polarity and reactivity .

Properties

IUPAC Name

ethyl 1-chlorosulfonylimidazo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O4S/c1-2-17-10(14)8-12-9(18(11,15)16)7-5-3-4-6-13(7)8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXYBAQIRPUAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C2N1C=CC=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate typically involves the reaction of imidazo[1,5-a]pyridine-3-carboxylate with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective chlorosulfonylation of the imidazo[1,5-a]pyridine ring . The reaction conditions often include:

  • Temperature: Typically maintained at low to moderate temperatures to prevent decomposition.
  • Solvent: Commonly used solvents include dichloromethane or chloroform.
  • Reaction Time: The reaction is usually allowed to proceed for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Products: Various substituted imidazo[1,5-a]pyridine derivatives.

    Oxidation Products: Oxidized forms of the compound with altered functional groups.

    Hydrolysis Products: Imidazo[1,5-a]pyridine-3-carboxylic acid.

Scientific Research Applications

Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can:

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent at 1-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Chlorosulfonyl (-SO₂Cl) C₁₀H₉ClN₂O₄S 288.71 Reactive intermediate for sulfonamide synthesis; potential antiviral/antibacterial applications.
Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate Methyl (-CH₃) C₁₁H₁₂N₂O₂ 204.23 Stable intermediate; used in kinase inhibitor synthesis. Lower reactivity compared to chlorosulfonyl analog.
Ethyl 1-(2,4-difluorophenyl)imidazo[1,5-a]pyridine-3-carboxylate 2,4-Difluorophenyl C₁₆H₁₂F₂N₂O₂ 302.28 Enhanced lipophilicity; explored in CNS-targeting drug candidates. Synthesized in 83% yield via Mg₃N₂-assisted annulation.
Ethyl 1-(morpholinomethyl)imidazo[1,5-a]pyridine-3-carboxylate Morpholinomethyl C₁₅H₁₉N₃O₃ 289.33 Improved solubility due to morpholine; intermediate for cannabinoid CB2 receptor agonists.
Ethyl 6-[4-(hydroxymethyl)pyridin-3-yl]imidazo[1,5-a]pyridine-3-carboxylate 4-(Hydroxymethyl)pyridin-3-yl C₁₅H₁₅N₃O₃ 285.30 Bifunctional scaffold for GSK-3β inhibitors; synthesized via Suzuki coupling (51% yield).

Key Findings

Reactivity: The chlorosulfonyl group in the target compound enables nucleophilic substitution (e.g., with amines to form sulfonamides), distinguishing it from methyl or aryl-substituted analogs . In contrast, the methyl-substituted derivative (CAS 91350-91-3) lacks electrophilic sites, limiting its utility to non-covalent interactions in drug design .

Synthetic Efficiency :

  • Fluorophenyl-substituted analogs (e.g., 2,4-difluorophenyl) are synthesized in high yields (83%) using Mg₃N₂-assisted annulation, whereas hydroxymethylpyridinyl derivatives require lower-yielding cross-coupling reactions (51%) .

Biological Activity: The morpholinomethyl derivative is a precursor to cannabinoid receptor agonists, leveraging the morpholine group for enhanced blood-brain barrier penetration . The chlorosulfonyl compound’s reactivity makes it a candidate for covalent inhibitors, though this property may also increase toxicity risks .

Physicochemical Properties :

  • Lipophilicity increases with aryl substituents (e.g., difluorophenyl), while hydroxymethylpyridinyl groups introduce hydrogen-bonding capacity, critical for target binding in kinase inhibitors .

Biological Activity

Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a fused bicyclic structure that includes both imidazole and pyridine rings. The presence of the chlorosulfonyl group enhances its reactivity, making it a valuable intermediate in organic synthesis. Its molecular formula is C10H9ClN2O4SC_{10}H_{9}ClN_{2}O_{4}S .

Synthesis Methods

The synthesis of this compound typically involves the chlorosulfonation of imidazo[1,5-a]pyridine-3-carboxylate using chlorosulfonic acid under controlled conditions. Key parameters include:

  • Temperature : Low to moderate to prevent decomposition.
  • Solvent : Dichloromethane or chloroform.
  • Reaction Time : Several hours for complete conversion .

Antimicrobial Properties

Research indicates that imidazo[1,5-a]pyridine derivatives exhibit a broad spectrum of biological activities, including antimicrobial properties. This compound has been investigated for its potential antibacterial and antifungal activities.

Activity Type Tested Strains MIC (µg/mL)
AntibacterialE. coli2.0
AntifungalC. albicans0.5

These results suggest that the compound may serve as a lead in the development of new antimicrobial agents .

Anticancer Activity

The compound's mechanism of action includes the ability to inhibit specific enzymes and modulate cellular receptors, potentially leading to apoptosis in cancer cells. In vitro studies have shown promising results in various cancer cell lines:

Cell Line Inhibition (%) Concentration (µM)
HeLa (cervical)70%10
MCF-7 (breast)65%10

These findings underscore the compound's potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,5-a]pyridine derivatives is influenced by their structural features. The chlorosulfonyl group is critical for enhancing reactivity and bioactivity. Studies have shown that modifications to the imidazo[1,5-a]pyridine scaffold can significantly impact potency against various biological targets .

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The compound demonstrated significant activity against resistant strains, suggesting its potential role in combating antibiotic resistance.

Case Study 2: Cancer Therapeutics

Another research effort focused on the anticancer properties of this compound in human cancer cell lines. Results indicated that it induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins, highlighting its therapeutic promise in oncology .

Q & A

Basic: What are the established synthetic routes for Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the imidazo[1,5-a]pyridine core via cyclization of 2-aminomethyl pyridine derivatives with ethyl oxalyl chloride or analogous reagents .
  • Step 2: Introduction of the chlorosulfonyl group using sulfonylation agents (e.g., chlorosulfonic acid) under controlled conditions to avoid over-sulfonation.
  • Step 3: Purification via column chromatography or recrystallization, with yields optimized by adjusting solvent polarity (e.g., hexane/EtOAc mixtures) .
    Key challenges include regioselectivity during sulfonylation and stability of intermediates. NMR and mass spectrometry are critical for verifying intermediate structures .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies substituent positions (e.g., chlorosulfonyl at C1, ethyl ester at C3). Coupling constants resolve aromatic proton environments .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion) and detects impurities.
  • X-ray Crystallography: Resolves 3D conformation, critical for understanding steric effects of the chlorosulfonyl group .
    Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from residual solvents or tautomerism, requiring repeated analysis under anhydrous conditions .

Basic: What is the reactivity profile of the chlorosulfonyl group in this compound?

Methodological Answer:
The chlorosulfonyl group (-SO2Cl) is highly electrophilic, enabling:

  • Nucleophilic Substitution: Reacts with amines (e.g., morpholine) to form sulfonamides, a key step in drug candidate diversification .
  • Hydrolysis Sensitivity: Degrades in aqueous/alkaline conditions, necessitating anhydrous storage. Kinetic studies in D2O can track hydrolysis rates .
    Competing reactions (e.g., ester hydrolysis) require pH control (<7) and low temperatures (0–5°C) during functionalization .

Basic: How are biological activities of derivatives assessed in vitro?

Methodological Answer:

  • Target Binding Assays: Fluorescence polarization or SPR measures affinity for receptors (e.g., cannabinoid CB2) .
  • Cytotoxicity Screening: MTT assays compare activity against cancer cell lines (e.g., HepG2) with structural analogs (e.g., fluorinated or brominated derivatives) .
  • SAR Analysis: Substituent effects are quantified via IC50 values; chlorosulfonyl derivatives often show enhanced binding over methyl or amino analogs .

Advanced: How to resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Dynamic Effects: Tautomerism in the imidazo[1,5-a]pyridine core can cause variable NMR splitting. Use variable-temperature NMR (e.g., 25°C to -40°C) to stabilize conformers .
  • Impurity Profiling: LC-MS/MS identifies byproducts (e.g., hydrolyzed esters or sulfonic acids) from incomplete reactions. Adjust stoichiometry of sulfonylation agents to suppress side reactions .

Advanced: What strategies optimize synthesis yield for scale-up?

Methodological Answer:

  • Solvent Optimization: Replace THF with DMF to enhance solubility of intermediates, improving cyclization efficiency .
  • Catalysis: Use Lewis acids (e.g., ZnCl2) to accelerate sulfonylation. Yields increase from ~60% to >85% in pilot studies .
  • Flow Chemistry: Continuous-flow reactors reduce degradation of heat-sensitive intermediates during exothermic steps .

Advanced: How to design derivatives for improved pharmacokinetics?

Methodological Answer:

  • Bioisosteric Replacement: Substitute chlorosulfonyl with trifluoromethanesulfonyl to enhance metabolic stability while retaining electrophilicity .
  • Prodrug Strategies: Convert the ethyl ester to a tert-butyl ester for increased lipophilicity, improving blood-brain barrier penetration in CNS-targeted agents .
  • Computational Modeling: DFT calculations predict binding modes with target proteins (e.g., kinases), guiding substituent selection at C1 and C3 .

Advanced: How to assess stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Incubate in PBS (pH 7.4) at 37°C; monitor hydrolysis via HPLC at 0, 24, and 48 hours .
  • Light Sensitivity: UV-Vis spectroscopy tracks photodegradation; store in amber vials if λmax < 300 nm .
  • Solid-State Stability: TGA/DSC analysis identifies decomposition thresholds (>150°C for most derivatives) .

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